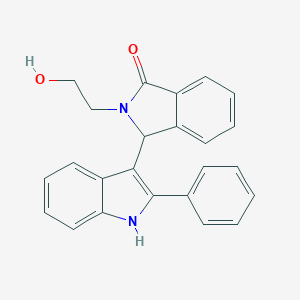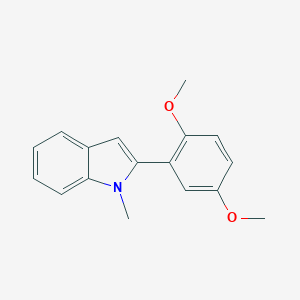
5-Anilino-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-3-methyl-5-oxopentanoic acid (AMPA) is a synthetic compound that has been widely used in scientific research for its various biological and chemical properties. AMPA is a derivative of the naturally occurring amino acid glutamate, which is a key neurotransmitter in the central nervous system. AMPA has been shown to have potent neuroprotective effects, and has been studied extensively for its potential therapeutic uses in a variety of neurological disorders.
Mecanismo De Acción
5-Anilino-3-methyl-5-oxopentanoic acid acts as an agonist at 5-Anilino-3-methyl-5-oxopentanoic acid receptors in the brain, which are a type of ionotropic glutamate receptor. When 5-Anilino-3-methyl-5-oxopentanoic acid binds to these receptors, it causes an influx of calcium ions into the neuron, which can lead to the activation of various downstream signaling pathways. This activation can lead to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
5-Anilino-3-methyl-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which can lead to the activation of various downstream signaling pathways. 5-Anilino-3-methyl-5-oxopentanoic acid has also been shown to have potent neuroprotective effects, and has been studied for its potential therapeutic uses in a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Anilino-3-methyl-5-oxopentanoic acid in lab experiments is that it is a well-characterized compound with a variety of known properties. This makes it a useful research tool for studying the mechanisms of action of glutamate receptors in the brain. However, one limitation of using 5-Anilino-3-methyl-5-oxopentanoic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of future directions for research on 5-Anilino-3-methyl-5-oxopentanoic acid. One area of interest is the development of new 5-Anilino-3-methyl-5-oxopentanoic acid receptor agonists that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the development of new therapeutic uses for 5-Anilino-3-methyl-5-oxopentanoic acid in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of 5-Anilino-3-methyl-5-oxopentanoic acid in the brain, and to identify new downstream signaling pathways that may be involved in its effects.
Métodos De Síntesis
5-Anilino-3-methyl-5-oxopentanoic acid is typically synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-methylglutaric acid with aniline in the presence of a catalyst to form the intermediate compound 5-(anilino)-3-methylpentanoic acid. This intermediate is then oxidized to form the final product, 5-anilino-3-methyl-5-oxopentanoic acid.
Aplicaciones Científicas De Investigación
5-Anilino-3-methyl-5-oxopentanoic acid has been used extensively in scientific research for its various biological and chemical properties. It is commonly used as a research tool to study the mechanisms of action of glutamate receptors in the brain, and has been shown to have potent neuroprotective effects in various animal models of neurological disease. 5-Anilino-3-methyl-5-oxopentanoic acid has also been studied for its potential therapeutic uses in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
5-Anilino-3-methyl-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-anilino-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(8-12(15)16)7-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
YMHUFHFMJABSQX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)


![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)
![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

